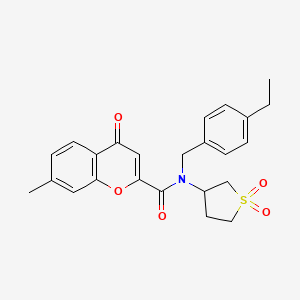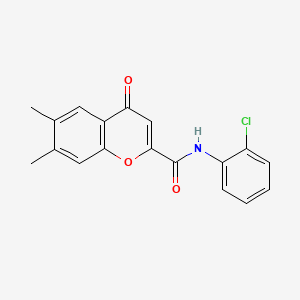![molecular formula C14H10Cl2F3N3OS B11413521 5-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(ethylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B11413521.png)
5-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(ethylsulfanyl)pyrimidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-cloro-N-[4-cloro-3-(trifluorometil)fenil]-2-(etilsulfanil)pirimidina-4-carboxamida es un compuesto orgánico sintético que pertenece a la clase de los derivados de pirimidina. Este compuesto se caracteriza por la presencia de grupos cloro, trifluorometil y etilsulfanil unidos a un anillo de pirimidina.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 5-cloro-N-[4-cloro-3-(trifluorometil)fenil]-2-(etilsulfanil)pirimidina-4-carboxamida típicamente implica múltiples pasos, comenzando con materiales de partida fácilmente disponibles. Una ruta sintética común incluye los siguientes pasos:
Formación del Anillo de Pirimidina: El anillo de pirimidina se puede sintetizar mediante una reacción de condensación entre una β-dicetona y un derivado de guanidina en condiciones ácidas o básicas.
Introducción de los Grupos Cloro y Trifluorometil: Los grupos cloro y trifluorometil se pueden introducir mediante reacciones de sustitución aromática electrofílica utilizando reactivos apropiados como agentes clorantes y agentes trifluorometilantes.
Uniones del Grupo Etilsulfanil: El grupo etilsulfanil se puede introducir mediante una reacción de sustitución nucleofílica utilizando un derivado de etiltiol.
Formación del Grupo Carboxamida: El grupo carboxamida se puede formar mediante una reacción de amidación entre el derivado de pirimidina y una amina apropiada.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar la optimización de la ruta sintética anterior para lograr mayores rendimientos y pureza. Esto puede incluir el uso de catalizadores, condiciones de reacción optimizadas y técnicas de purificación como la recristalización y la cromatografía.
Análisis De Reacciones Químicas
Tipos de Reacciones
5-cloro-N-[4-cloro-3-(trifluorometil)fenil]-2-(etilsulfanil)pirimidina-4-carboxamida puede sufrir varios tipos de reacciones químicas, que incluyen:
Oxidación: El grupo etilsulfanil se puede oxidar para formar sulfoxidos o sulfonas utilizando agentes oxidantes como el peróxido de hidrógeno o el ácido m-cloroperbenzoico.
Reducción: El grupo nitro, si está presente, se puede reducir a una amina utilizando agentes reductores como el gas hidrógeno y un catalizador de paladio.
Sustitución: Los grupos cloro pueden sufrir reacciones de sustitución nucleofílica con nucleófilos como aminas o tioles para formar los derivados sustituidos correspondientes.
Reactivos y Condiciones Comunes
Oxidación: Peróxido de hidrógeno, ácido m-cloroperbenzoico.
Reducción: Gas hidrógeno, catalizador de paladio.
Sustitución: Aminas, tioles, en condiciones básicas o neutras.
Productos Principales
Oxidación: Sulfoxidos, sulfonas.
Reducción: Aminas.
Sustitución: Derivados sustituidos con grupos amina o tiol.
Aplicaciones Científicas De Investigación
5-cloro-N-[4-cloro-3-(trifluorometil)fenil]-2-(etilsulfanil)pirimidina-4-carboxamida tiene varias aplicaciones de investigación científica:
Química: Utilizado como un bloque de construcción para la síntesis de moléculas orgánicas más complejas.
Biología: Investigado por sus potenciales actividades biológicas, incluyendo propiedades antimicrobianas y anticancerígenas.
Medicina: Explorado como un posible agente terapéutico para diversas enfermedades debido a su estructura química única.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 5-cloro-N-[4-cloro-3-(trifluorometil)fenil]-2-(etilsulfanil)pirimidina-4-carboxamida implica su interacción con objetivos moleculares y vías específicas. El compuesto puede ejercer sus efectos mediante:
Unión a Enzimas: Inhibición o activación de enzimas específicas involucradas en las vías metabólicas.
Interacción con Receptores: Modulación de la actividad de los receptores en la superficie celular o dentro de la célula.
Afectación de la Expresión Génica: Influencia en la expresión de genes involucrados en varios procesos biológicos.
Comparación Con Compuestos Similares
Compuestos Similares
4-cloro-3-(trifluorometil)fenil isocianato: Comparte los grupos trifluorometil y cloro pero difiere en el grupo funcional isocianato.
N,N'-Bis[3,5-bis(trifluorometil)fenil]tiourea: Contiene grupos trifluorometil similares pero tiene una porción de tiourea.
Unicidad
5-cloro-N-[4-cloro-3-(trifluorometil)fenil]-2-(etilsulfanil)pirimidina-4-carboxamida es único debido a su combinación de grupos cloro, trifluorometil y etilsulfanil unidos a un anillo de pirimidina, lo que le confiere propiedades químicas y biológicas distintas.
Propiedades
IUPAC Name |
5-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-2-ethylsulfanylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2F3N3OS/c1-2-24-13-20-6-10(16)11(22-13)12(23)21-7-3-4-9(15)8(5-7)14(17,18)19/h3-6H,2H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUFUTESDPWOYMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC=C(C(=N1)C(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(furan-2-ylmethyl)-4-hydroxy-8-methyl-2-oxo-2H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B11413438.png)
![4-(1-{2-[2-(butan-2-yl)phenoxy]ethyl}-1H-benzimidazol-2-yl)-1-(2-ethoxyphenyl)pyrrolidin-2-one](/img/structure/B11413452.png)
![7-[(2-chlorophenyl)methyl]-11-methyl-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B11413456.png)
![7-(4-ethoxy-3-methoxyphenyl)-3-(4-fluorophenyl)-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B11413463.png)
![4-(3-bromo-4-hydroxy-5-methoxyphenyl)-3-(2-hydroxyphenyl)-5-(3-methoxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11413467.png)

![5-butyl-4-(3,4-dimethoxyphenyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B11413488.png)
![N-{2-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]ethyl}-2-phenylacetamide](/img/structure/B11413495.png)



![N-(4-fluorobenzyl)-3-[5-oxo-4-(2-phenylethyl)-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B11413535.png)

![2-[3-(2-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B11413539.png)
